molecular formula C11H11F3N2O3 B2649536 6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1620899-71-9

6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B2649536
CAS No.: 1620899-71-9
M. Wt: 276.215
InChI Key: JECSJGSIUSLMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid is a sophisticated chemical intermediate designed for discovery research in the agrochemical and pharmaceutical industries. This compound integrates two highly valuable motifs in modern chemical design: a morpholine ring and a trifluoromethylpyridine (TFMP) scaffold . The biological activities of TFMP derivatives are attributed to the unique combination of the pyridine moiety's characteristics and the strong electron-withdrawing nature of the trifluoromethyl group, which influences a compound's physicochemical properties, metabolism, and binding affinity to biological targets . The morpholine group is a common feature known to improve aqueous solubility and influence the molecular pharmacokinetic profile. This molecular architecture makes the compound a prime candidate for use as a key building block in the synthesis of complex active ingredients. Since the introduction of the first TFMP-based agrochemical, fluazifop-butyl, over 20 TFMP-containing agrochemicals have been assigned common names, and several pharmaceutical and veterinary products containing this moiety have received market approval . Researchers can leverage this acid in various synthetic transformations, for instance, by utilizing the carboxylic acid group to form amide bonds or reducing it to other functional groups, facilitating the exploration of novel structures for pest control or drug discovery. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)9-7(10(17)18)1-2-8(15-9)16-3-5-19-6-4-16/h1-2H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECSJGSIUSLMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with morpholine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the morpholine ring can influence its solubility and bioavailability. These interactions can modulate biological activities, making the compound useful in various therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of pyridine-3-carboxylic acid derivatives with varying substituents. Key structural analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid Trifluoromethyl (2), Morpholine (6), Carboxylic acid (3) C₁₂H₁₁F₃N₂O₃ 288.22 Not explicitly provided
4-(Trifluoromethyl)-3-pyridinecarboxylic acid Trifluoromethyl (4), Carboxylic acid (3) C₇H₄F₃NO₂ 191.11 158063-66-2
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid Methyl (2), Trifluoromethyl (6), Carboxylic acid (3) C₈H₆F₃NO₂ 205.14 261635-93-2
6-Morpholin-4-ylpyridine-2-carboxylic acid Morpholine (6), Carboxylic acid (2) C₁₀H₁₂N₂O₃ 208.21 554405-17-3
2-(Difluoromethyl)-6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid Difluoromethyl (2), Methyl (6), Trifluoromethyl (5) C₉H₇F₅NO₂ 270.15 1361869-37-5

Physicochemical Properties

  • Solubility : The morpholine substituent enhances water solubility compared to analogues with alkyl groups (e.g., 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid) due to its polar tertiary amine .
  • Stability: The trifluoromethyl group increases resistance to metabolic degradation, as seen in 4-(Trifluoromethyl)-3-pyridinecarboxylic acid . However, the morpholine ring may introduce sensitivity to strong acids or oxidizers, as noted in safety data for related compounds .

Biological Activity

6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid, also known as 6-morpholino-2-(trifluoromethyl)nicotinic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 6-morpholino-2-(trifluoromethyl)nicotinic acid
  • Molecular Formula : C11_{11}H11_{11}F3_{3}N2_{2}O3_{3}
  • Molecular Weight : 276.21 g/mol
  • CAS Number : 545395-42-4

The trifluoromethyl group is known for enhancing biological activity through increased lipophilicity and electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Research indicates that the biological activity of this compound may involve interactions with various enzyme targets. The presence of the trifluoromethyl group can facilitate hydrogen and halogen bonding interactions, enhancing binding affinity to enzymes such as cholinesterases and cyclooxygenase (COX) .

Inhibitory Effects on Enzymes

  • Cholinesterase Inhibition :
    • The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease. For example, compounds structurally related to this pyridine derivative exhibited IC50_{50} values in the micromolar range against these enzymes .
  • Cyclooxygenase Inhibition :
    • It has been reported that derivatives of this compound inhibit COX enzymes, which are involved in inflammation and pain pathways. The inhibition can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances molecular interactions with the active sites of these enzymes .

Study on Antioxidant Activity

A study evaluated the antioxidant potential of various derivatives, including this compound. The results indicated significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects against cancer cell lines. The compound demonstrated moderate cytotoxicity against breast cancer MCF-7 cells and human embryonic kidney HEK293 cells, indicating its potential as an anticancer agent .

Data Summary Table

Biological ActivityObserved EffectReference
AChE InhibitionIC50_{50} ~ 19.2 μM
BChE InhibitionIC50_{50} ~ 13.2 μM
COX InhibitionModerate inhibition
Antioxidant ActivitySignificant free radical scavenging
Cytotoxicity against MCF-7 cellsModerate cytotoxicity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis starts with 4,4,4-trifluoro-3-oxobutanoyl chloride, undergoing cyclization and functionalization. Palladium catalysts (e.g., Pd(OAc)₂) and bases like triethylamine are critical for cross-coupling reactions to introduce the morpholine moiety . Solvent choice (e.g., DMF or toluene) and temperature (80–120°C) significantly impact reaction efficiency. For example, refluxing in 1,4-dioxane with morpholine and formalin under anhydrous conditions achieves morpholine incorporation . Yield optimization requires controlled stoichiometry and inert atmospheres.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. The morpholine ring protons resonate as a multiplet at δ 3.5–3.7 ppm .
  • HPLC-MS : Electrospray ionization (ESI) in positive mode confirms molecular weight ([M+H]⁺ expected at m/z 307.2). Purity >95% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, particularly between the carboxylic acid and morpholine oxygen .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (EN374-certified), safety goggles with side shields, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent hydrolysis of the morpholine group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies, particularly regarding enzyme inhibition?

  • Methodological Answer :

  • Assay standardization : Use recombinant enzymes (e.g., kinases) with consistent ATP concentrations (1–10 mM) and buffer pH (7.4) .
  • Control experiments : Include positive controls (e.g., staurosporine for kinases) and validate results via orthogonal methods like SPR or ITC .
  • Data normalization : Report IC₅₀ values relative to vehicle controls and account for solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. What strategies optimize the compound’s pharmacokinetic properties, such as bioavailability, through structural modifications?

  • Methodological Answer :

  • Trifluoromethyl tuning : Replace -CF₃ with -OCF₃ to balance lipophilicity (logP) and solubility. Computational tools (e.g., Schrödinger’s QikProp) predict ADMET profiles .
  • Prodrug derivatization : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .
  • Morpholine substitution : Introduce electron-withdrawing groups (e.g., -NO₂) on the morpholine ring to modulate metabolic stability .

Q. How do reaction intermediates and byproducts form during large-scale synthesis, and what analytical methods detect them?

  • Methodological Answer :

  • Intermediate tracking : Use LC-MS to monitor intermediates like 6-trifluoromethylpyridine-3-carboxylic acid chloride (retention time ~8.2 min) .
  • Byproduct identification : GC-MS detects alkylation byproducts (e.g., N-alkylmorpholine) formed during reflux steps .
  • Purification : Silica gel chromatography (hexane/EtOAc, 3:1) removes unreacted starting materials, while recrystallization in ethanol/water improves purity .

Q. What computational methods validate the compound’s interaction with biological targets, such as G-protein-coupled receptors (GPCRs)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina with GPCR homology models (e.g., β2-adrenergic receptor) to predict binding poses. Focus on hydrogen bonds between the carboxylic acid and Arg³⁰² .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the receptor-ligand complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR modeling : Corrogate substituent effects (e.g., -CF₃ position) with IC₅₀ data using partial least squares (PLS) regression .

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